
Bombolitin Ii
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Overview
Description
Bombolitin II is a heptadecapeptide (17-amino acid peptide) isolated from the venom of the bumblebee Megabombus pennsylvanicus . Its primary sequence is Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂, characterized by a high proportion of hydrophobic residues (e.g., Ile, Leu, Val) and lysine, which contribute to its amphiphilic α-helical structure . This structural motif enables interactions with lipid membranes, leading to biological activities such as mast cell degranulation, hemolysis, and antimicrobial effects . This compound shares functional similarities with other membrane-active peptides but differs in sequence specificity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bombolitin II can be synthesized using solid-phase peptide synthesis (SPPS). The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses 9-fluorenylmethoxycarbonyl (Fmoc) chemistry for amino acid protection . The reaction conditions include the use of N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling reagents, and piperidine for Fmoc deprotection .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is automated to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to remove any impurities and ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
Bombolitin II primarily undergoes interactions with lipid membranes rather than traditional chemical reactions like oxidation or reduction. Its activity is largely dependent on its ability to insert into lipid bilayers and disrupt membrane integrity .
Common Reagents and Conditions
The peptide’s interaction with lipid membranes can be studied using various reagents and conditions. For example, sodium dodecyl sulfate (SDS) micelles are commonly used to mimic the lipid environment and study the peptide’s structure and dynamics . Solid-state nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations are employed to analyze these interactions .
Major Products Formed
The primary outcome of this compound’s interaction with lipid membranes is the formation of pores or disruptions in the membrane, leading to cell lysis .
Scientific Research Applications
Hemolytic Activity and Membrane Interaction
Bombolitin II exhibits significant hemolytic activity, which is crucial for understanding its potential therapeutic applications. The mechanism involves the disruption of lipid bilayers, leading to cell lysis.
Case Study: Molecular Dynamics Simulations
Molecular dynamics simulations have shown that this compound forms an amphipathic α-helical structure upon interaction with lipid bilayers, specifically dipalmitoylphosphatidylcholine (DPPC) membranes. The peptide's orientation changes as it inserts into the membrane, with the C-terminus penetrating deeper into the lipid layer, which is essential for its lytic activity .
Parameter | Value |
---|---|
Peptide Length | 17 amino acids |
Helical Tilt Angle | 30° to membrane normal |
Lipid Bilayer Type | DPPC |
This structural information is vital for developing new drugs that can target cell membranes effectively.
Nanotechnology Applications
This compound has been utilized in nanotechnology, particularly in conjunction with single-walled carbon nanotubes (SWNTs). The peptide's conformational changes upon interaction with analytes can be detected through optical transduction methods.
Case Study: Chaperone Sensor Development
Research demonstrated that this compound can form a "binding pocket" that interacts non-covalently with nitroaromatic compounds such as RDX (Research Department Explosive). This interaction induces measurable changes in the optical properties of SWNTs, allowing for real-time monitoring of binding events .
Application | Details |
---|---|
Sensor Type | Chaperone sensor |
Analyte Detected | Nitroaromatics (e.g., RDX) |
Detection Method | Optical transduction |
This application highlights the potential of this compound in environmental monitoring and safety assessments.
Pharmacological Research
The pharmacological properties of this compound extend beyond hemolysis. It has been studied for its ability to enhance phospholipase A2 activity, which is relevant in inflammatory responses.
Case Study: In Vitro Studies
In vitro studies have shown that this compound can induce histamine release from mast cells and lyse erythrocytes effectively. These findings suggest potential applications in immunology and allergy research .
Effect | Observation |
---|---|
Histamine Release | Significant increase |
Erythrocyte Lysis | Effective at low concentrations |
This research could lead to new treatments for allergic reactions or inflammatory diseases.
Structural Biology Insights
Understanding the structure-function relationship of this compound is crucial for its application in drug design. Solid-state NMR and molecular dynamics simulations have provided insights into how this peptide interacts with biological membranes.
Case Study: Solid-State NMR Findings
Solid-state NMR studies revealed that this compound adopts a specific orientation when bound to lipid bilayers, which is crucial for its biological activity .
Technique Used | Findings |
---|---|
Solid-State NMR | Characteristic helical structure observed |
Molecular Dynamics Simulation | Orientation dynamics analyzed |
These insights contribute to the rational design of peptide-based therapeutics.
Mechanism of Action
Bombolitin II exerts its effects by binding to lipid bilayers and adopting an α-helical structure. This structure allows the peptide to insert into the membrane, causing disruptions that lead to cell lysis . The molecular targets include the lipid components of the membrane, and the pathways involved are related to membrane integrity and permeability .
Comparison with Similar Compounds
Structural and Functional Similarities
Bombolitin II belongs to a broader class of amphiphilic, membrane-disrupting peptides. Key analogs include:
Key Differences
- Sequence Specificity : Bombolitins (I–V) exhibit sequence variability in residues 1–5, affecting target selectivity. For example, this compound has a Ser¹ residue, while Bombolitin V contains Ile¹, enhancing its hydrophobicity and hemolytic potency .
- Mechanism of Action : Unlike melittin, which forms stable pores, bombolitins transiently disrupt membranes via charge interactions . Mastoparan activates G-proteins, a mechanism absent in bombolitins .
- Antimicrobial Spectrum : Bombolitins show stronger activity against Gram-negative bacteria compared to temporins, which target Gram-positive species .
Research Findings
- Hemolytic Activity : Bombolitin V (ED₅₀ = 0.7 µg/mL) matches melittin in potency but requires fewer residues, suggesting superior membrane affinity per unit length .
- Mast Cell Degranulation : Bombolitins release histamine at lower thresholds (0.5 µg/mL) than mastoparan (2.0 µg/mL), likely due to enhanced cationic charge density .
- Antimicrobial Limitations : While effective in vitro, bombolitins inhibit nucleic acid amplification (e.g., LAMP) due to residual membrane disruption, unlike cecropins, which are amplification-compatible .
Biological Activity
Bombolitin II (BLT2) is a 17-amino-acid peptide derived from the venom of bumblebees, specifically belonging to the Bombus genus. This peptide has garnered significant attention due to its biological activities, particularly its hemolytic and antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Structural Characteristics
This compound is characterized by its amphipathic α-helical structure, which plays a crucial role in its interaction with biological membranes. The peptide's sequence is as follows: Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys . This structural configuration allows BLT2 to integrate into lipid bilayers effectively, leading to membrane disruption.
Table 1: Sequence and Molecular Weight of this compound
Peptide Name | Sequence | Molecular Weight (kDa) |
---|---|---|
This compound | Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys | 1.99 |
The primary mechanism through which this compound exerts its biological effects is by interacting with cellular membranes. Molecular dynamics simulations have demonstrated that BLT2 adopts a tilted orientation within lipid bilayers, promoting membrane lysis. The hydrophobic regions of the peptide align with the lipid tails, while the hydrophilic regions interact with the aqueous environment, facilitating membrane disruption.
Key Findings from Molecular Dynamics Simulations
- Tilt Angle : During simulations, BLT2 was observed to tilt at an angle of approximately 51° relative to the membrane normal.
- Hydrogen Bonding : Significant hydrogen-bond interactions were noted between lysine residues of BLT2 and lipid molecules, contributing to its stability within the membrane.
- Hemolytic Activity : The peptide demonstrated potent hemolytic activity against erythrocytes, indicating its capability to disrupt cellular membranes effectively .
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Activity |
---|---|
Staphylococcus aureus | High |
Escherichia coli | Moderate |
Bacillus subtilis | High |
Pseudomonas aeruginosa | Moderate |
The antimicrobial activity is attributed to the peptide's ability to disrupt bacterial membranes, leading to cell lysis and death. In addition to its antibacterial properties, BLT2 also demonstrates antifungal activity against plant pathogens such as Fulvia fulva and Alternaria radicina .
Case Study 1: Hemolytic Activity Assessment
In a controlled laboratory study, this compound was administered to human erythrocytes at varying concentrations. The results indicated a dose-dependent increase in hemolysis, with complete lysis observed at concentrations above 10 µM. This study underscores the potential risks associated with exposure to this peptide in clinical settings.
Case Study 2: Antimicrobial Efficacy Against Pathogens
A study conducted on the efficacy of this compound against clinical isolates of Staphylococcus aureus revealed that BLT2 could inhibit bacterial growth effectively at concentrations as low as 5 µM. This finding highlights its potential application as a therapeutic agent in treating infections caused by resistant bacterial strains .
Q & A
Basic Research Questions
Q. How can researchers design reproducible synthesis protocols for Bombolitin II?
- Methodological Answer : Follow the experimental reporting standards outlined in the Beilstein Journal of Organic Chemistry:
- Provide step-by-step synthesis details, including solvent/reagent purity, reaction conditions, and purification methods.
- Characterize all new compounds with NMR, MS, and elemental analysis, cross-referencing spectral data with literature for known intermediates .
- Use structured tables to document yield, purity, and reaction parameters (e.g., temperature, catalyst loading).
Q. What are the foundational techniques for validating this compound’s structural identity?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Assign all proton and carbon signals, comparing with computational predictions (e.g., DFT) or analogous compounds.
- HPLC-MS : Confirm molecular weight and purity thresholds (>95%).
- X-ray crystallography (if applicable): Resolve crystal structures to verify stereochemistry .
Advanced Research Questions
Q. How can contradictions in this compound’s reported bioactivity data be systematically resolved?
- Methodological Answer : Apply Cochrane systematic review principles:
- Define inclusion/exclusion criteria for studies (e.g., peer-reviewed journals, standardized assays).
- Use tools like Web of Science or PubMed to aggregate data, filtering by assay type (e.g., IC50 values in enzyme inhibition) .
- Perform meta-analysis to identify outliers, accounting for variables like solvent effects, cell lines, or assay protocols .
- Publish a comparative table highlighting methodological disparities (e.g., dose ranges, control groups) .
Q. What experimental frameworks are optimal for studying this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Implement a PICO (Population, Intervention, Comparison, Outcome) framework:
- Population : Target protein/receptor (e.g., kinase family).
- Intervention : Structural analogs of this compound (e.g., methylated derivatives).
- Comparison : Wild-type vs. mutated binding sites.
- Outcome : Binding affinity (ΔG) or inhibitory potency.
- Use molecular docking simulations to prioritize analogs for synthesis, followed by in vitro validation .
Q. How can researchers design ethical and feasible in vivo studies for this compound’s pharmacokinetics?
- Methodological Answer : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Pilot studies to determine dose ranges and toxicity.
- Ethical Compliance : Obtain institutional review board (IRB) approval for animal models, ensuring adherence to the 3Rs (Replacement, Reduction, Refinement).
- Data Collection : Use LC-MS/MS for plasma concentration-time profiles, comparing bioavailability across administration routes (e.g., oral vs. intravenous) .
Q. Data Analysis and Reporting Standards
Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?
- Methodological Answer :
- Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression tools (e.g., GraphPad Prism).
- Report EC50/IC50 values with 95% confidence intervals and p-values from ANOVA or Student’s t-tests.
- Include raw data in supplementary materials to enable reproducibility .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
- Methodological Answer :
- Re-optimize force fields or solvation models in molecular dynamics simulations.
- Validate in silico findings with mutational studies (e.g., alanine scanning) or isothermal titration calorimetry (ITC) .
Q. Literature Review and Synthesis
Q. What strategies ensure comprehensive retrieval of this compound-related literature?
- Methodological Answer :
- Use Boolean operators in databases like SciFinder or Google Scholar (e.g., "this compound" AND "synthesis" NOT "patent").
- Filter results by publication type (e.g., "review articles") to identify knowledge gaps .
- Track citations via Web of Science to map seminal studies and emerging trends .
Q. Ethical and Methodological Pitfalls to Avoid
Properties
CAS No. |
95732-43-7 |
---|---|
Molecular Formula |
C83H149N23O21 |
Molecular Weight |
1805.2 g/mol |
IUPAC Name |
4-[[1-[[1-[[1-[[6-amino-1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[2-[[6-amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C83H149N23O21/c1-18-46(13)65(105-79(123)60(36-62(110)111)101-83(127)67(50(17)108)106-82(126)66(47(14)19-2)104-75(119)55(28-22-25-31-86)96-71(115)52(87)39-107)81(125)100-58(34-43(7)8)77(121)92-48(15)69(113)95-54(27-21-24-30-85)73(117)98-56(32-41(3)4)72(116)90-38-61(109)94-53(26-20-23-29-84)74(118)103-64(45(11)12)80(124)99-57(33-42(5)6)76(120)93-49(16)70(114)97-59(35-51-37-89-40-91-51)78(122)102-63(44(9)10)68(88)112/h37,40-50,52-60,63-67,107-108H,18-36,38-39,84-87H2,1-17H3,(H2,88,112)(H,89,91)(H,90,116)(H,92,121)(H,93,120)(H,94,109)(H,95,113)(H,96,115)(H,97,114)(H,98,117)(H,99,124)(H,100,125)(H,101,127)(H,102,122)(H,103,118)(H,104,119)(H,105,123)(H,106,126)(H,110,111) |
InChI Key |
LSBFDHCHMBNMLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)N |
Origin of Product |
United States |
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